![molecular formula C23H20N2O5 B3981653 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3981653.png)
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid
Vue d'ensemble
Description
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid exerts its therapeutic effects through various mechanisms of action. It inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. This compound also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound modulates the activity of various signaling pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the migration of immune cells such as neutrophils and macrophages to the site of inflammation. Furthermore, this compound reduces the production of reactive oxygen species (ROS) and inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue damage and remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying various inflammatory disorders. It also has low toxicity and is well-tolerated in animal models. However, this compound has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has shown promising results in various preclinical studies, and future research should focus on its clinical potential. One possible direction is to develop this compound-based drugs for the treatment of cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the synergistic effects of this compound with other drugs or therapies. Furthermore, future research should investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
Applications De Recherche Scientifique
2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammatory disorders, this compound has been found to exhibit potent anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-15(30-18-7-3-2-4-8-18)21(26)24-17-13-11-16(12-14-17)22(27)25-20-10-6-5-9-19(20)23(28)29/h2-15H,1H3,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNIURLAUPMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
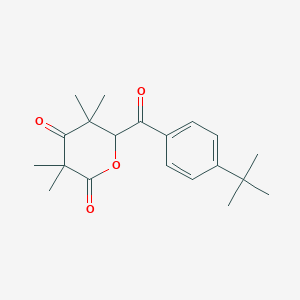
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)
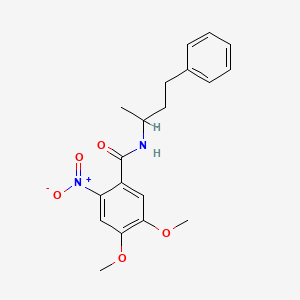

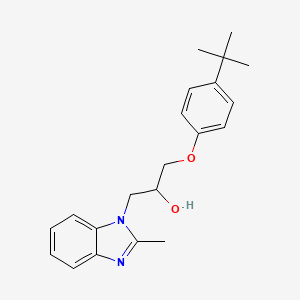
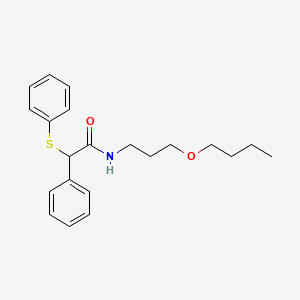
![4-(3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3981609.png)
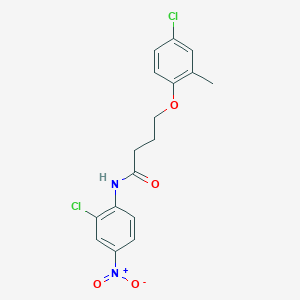
![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)
![4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B3981658.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B3981665.png)
![3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3981669.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)